![molecular formula C14H17FN2S B4179055 N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea](/img/structure/B4179055.png)
N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea
Overview
Description
N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea, also known as BCTC, is a chemical compound that has been extensively studied in the field of pain research. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by heat, protons, and various chemical stimuli. TRPV1 is expressed in sensory neurons and plays a crucial role in nociception, the detection of painful stimuli.
Mechanism of Action
N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea acts as a selective antagonist of TRPV1, inhibiting the channel's activation by heat, protons, and various chemical stimuli. TRPV1 is involved in the detection of painful stimuli, and its inhibition by N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea reduces pain sensation.
Biochemical and Physiological Effects
N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea has been shown to reduce pain sensation in animal models of inflammatory and neuropathic pain. It has also been shown to reduce the release of pro-inflammatory cytokines and neuropeptides, which are involved in the development of pain.
Advantages and Limitations for Lab Experiments
N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea is a selective TRPV1 antagonist, which makes it a useful tool for studying the role of TRPV1 in pain sensation. However, its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by factors such as pH and temperature.
Future Directions
There are several potential future directions for research on N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea and TRPV1. These include:
1. Development of more potent and selective TRPV1 antagonists for the treatment of pain.
2. Investigation of the role of TRPV1 in other physiological processes, such as thermoregulation and inflammation.
3. Development of TRPV1 agonists for the treatment of conditions such as hypothermia and obesity.
4. Investigation of the potential role of TRPV1 in the development of chronic pain conditions.
5. Exploration of the potential use of TRPV1 antagonists in combination with other pain treatments, such as opioids and non-steroidal anti-inflammatory drugs.
Conclusion
N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea is a selective antagonist of TRPV1 that has been extensively studied in the field of pain research. It has been shown to be effective in reducing pain sensation in animal models of inflammatory and neuropathic pain, and has potential applications in the treatment of conditions such as migraine and cancer pain. Further research is needed to fully understand the role of TRPV1 in pain sensation and to develop more effective treatments for pain.
Scientific Research Applications
N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea has been extensively studied in the field of pain research. It has been shown to be an effective TRPV1 antagonist, reducing pain sensation in animal models of inflammatory and neuropathic pain. N-bicyclo[4.1.0]hept-7-yl-N'-(4-fluorophenyl)thiourea has also been studied as a potential treatment for conditions such as migraine and cancer pain.
properties
IUPAC Name |
1-(7-bicyclo[4.1.0]heptanyl)-3-(4-fluorophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2S/c15-9-5-7-10(8-6-9)16-14(18)17-13-11-3-1-2-4-12(11)13/h5-8,11-13H,1-4H2,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHOPFVIYOMFAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2NC(=S)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bicyclo[4.1.0]hept-7-yl-3-(4-fluorophenyl)thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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